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molecular formula C12H14O2 B8409540 2,2,6,7-Tetramethyl-1-benzofuran-3(2H)-one

2,2,6,7-Tetramethyl-1-benzofuran-3(2H)-one

Cat. No. B8409540
M. Wt: 190.24 g/mol
InChI Key: AXOGIFIHEVUUQM-UHFFFAOYSA-N
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Patent
US07507841B2

Procedure details

To a solution of 2-(2,3-dimethylphenoxy)-2-methylpropionic acid obtained in Reference Example 36 (21.0 g, 101 mmol) in THF (200 mL) was added DMF (0.1 mL), and then to the mixture was added dropwise oxalyl chloride (10.6 mL, 121 mmol). The reaction solution was warmed to room temperature, stirred for 1 hour, and then concentrated under reduced pressure. The residue was dissolved in dichloromethane (200 mL), to which was added aluminum chloride (32.3 g, 242 mmol) at −70° C. or lower, and then warmed to room temperature over 12 hours. The reaction solution was added to water with ice-cooling and dichloromethane was distilled off under reduced pressure, which was extracted with ethyl acetate. The organic layer was washed with water, a saturated sodium hydrogen carbonate solution, water and a saturated brine, and then was dried over anhydrous sodium sulfate. The residue after distilling off the solvent under reduced pressure was crystallized from hexane to obtain 17.5 g (yield 71%) of the title compound. Melting point: 79-81° C. (methanol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 36
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Quantity
10.6 mL
Type
reactant
Reaction Step Four
Quantity
32.3 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:3]=1[O:4][C:5]([CH3:10])([CH3:9])[C:6]([OH:8])=O.CN(C=O)C.C(Cl)(=O)C(Cl)=O.[Cl-].[Al+3].[Cl-].[Cl-]>C1COCC1.O>[CH3:9][C:5]1([CH3:10])[C:6](=[O:8])[C:11]2[CH:12]=[CH:13][C:14]([CH3:15])=[C:2]([CH3:1])[C:3]=2[O:4]1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(OC(C(=O)O)(C)C)C=CC=C1C
Step Two
Name
Example 36
Quantity
21 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.1 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
10.6 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Five
Name
Quantity
32.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (200 mL), to which
TEMPERATURE
Type
TEMPERATURE
Details
lower, and then warmed to room temperature over 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
DISTILLATION
Type
DISTILLATION
Details
dichloromethane was distilled off under reduced pressure, which
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium hydrogen carbonate solution, water and a saturated brine, and then was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The residue after distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
was crystallized from hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(OC2=C(C1=O)C=CC(=C2C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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